2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-15-8-10-16(11-9-15)22-19(26)14-28-20-17-6-5-7-18(17)25(21(27)23-20)13-12-24(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVZMRJODFERQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : Cyclopenta[d]pyrimidine derivative
- Functional Groups :
- Dimethylaminoethyl group
- Thioether linkage
- Ethylphenyl acetamide moiety
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have demonstrated efficacy against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (related structure) | E. coli, S. aureus | 256 μg/mL |
| Compound B (related structure) | Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the target compound may also possess similar antimicrobial properties due to its structural analogies with known active compounds .
The proposed mechanism of action for compounds in this class involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies showing that thiazine derivatives can inhibit nitric oxide synthases (NOS), which are crucial for bacterial survival . The thioether group in the target compound could enhance its interaction with bacterial enzymes or receptors.
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study conducted on structurally similar compounds revealed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study utilized various assays to determine the MIC values, confirming the potential of these compounds as antibacterial agents. -
Pharmacological Profiles :
Research has shown that compounds with similar functionalities can cross the blood-brain barrier and exhibit neuroprotective effects. For example, nonpeptide antagonists of neuropeptide receptors have been reported to modulate dopaminergic activity positively . This suggests that our compound may also influence neurological pathways. -
In Vivo Studies :
Preliminary in vivo studies on related compounds indicate favorable pharmacokinetics and low toxicity profiles. These findings pave the way for further investigation into the therapeutic applications of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
